molecular formula C19H18ClN B2575723 (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine CAS No. 1660146-76-8

(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine

Cat. No.: B2575723
CAS No.: 1660146-76-8
M. Wt: 295.81
InChI Key: KAXDNFXXFPFUHO-KGENOOAVSA-N
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Description

(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine is an organic compound with a complex structure that includes a tert-butyl group, a chloro-substituted phenyl ring, and a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine typically involves multiple steps, starting with the preparation of the core phenyl ring structure. One common method involves the Sonogashira coupling reaction to introduce the phenylethynyl group. This is followed by a series of substitution reactions to introduce the chloro and tert-butyl groups. The final step often involves the formation of the imine (methylidene) group through a condensation reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine can undergo a variety of chemical reactions, including:

    Oxidation: The phenylethynyl group can be oxidized to form various oxygenated derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction of the imine group can yield the corresponding amine.

Scientific Research Applications

(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study the interactions of small molecules with biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylethynyl group can engage in π-π interactions with aromatic residues, while the imine group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-tert-butyl({[5-chloro-2-(2-phenylethynyl)phenyl]methylidene})amine
  • **(E)-tert-butyl({[5-bromo-2-(2-phenylethynyl)phenyl]methylidene})amine
  • **(E)-tert-butyl({[5-fluoro-2-(2-phenylethynyl)phenyl]methylidene})amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, in particular, can influence its interactions with biological targets and its overall stability.

Properties

IUPAC Name

N-tert-butyl-1-[5-chloro-2-(2-phenylethynyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN/c1-19(2,3)21-14-17-13-18(20)12-11-16(17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXDNFXXFPFUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=CC1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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